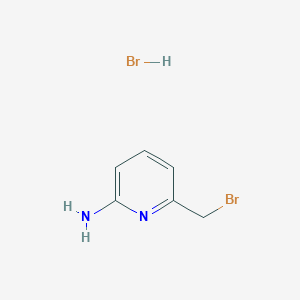

6-(Bromomethyl)pyridin-2-amine hydrobromide

Description

Properties

IUPAC Name |

6-(bromomethyl)pyridin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOSWXAPTYSZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Bromomethyl)pyridin-2-amine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromomethyl group at the 6-position of the pyridine ring, which influences its reactivity and biological interactions.

The molecular formula for this compound is with a molecular weight of approximately 252.96 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For example, derivatives of pyridine and their analogs have demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and glioblastoma cells. One study reported that a closely related compound showed enhanced cytotoxicity in glioblastoma cells when used in combination with small molecule inhibitors, indicating that structural modifications at the C-6 position can significantly impact biological activity .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets through hydrogen bonding and halogen interactions. These interactions can influence enzyme activity and other cellular processes, leading to observable pharmacological effects.

Study on Cytotoxicity

In one notable study, a library of pyridine derivatives was screened for anticancer activity. The findings revealed that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications at the C-6 position can enhance therapeutic efficacy . The study emphasized the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

Antiviral Research

Another research effort focused on the synthesis and evaluation of antiviral activity among pyrimidinone derivatives. The study found that some compounds were effective against viral strains but approached toxicity limits . This highlights the need for careful optimization in drug design to balance efficacy and safety.

Data Table: Summary of Biological Activities

| Compound | Activity | Cell Lines/Models | EC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Potential anticancer activity | Glioblastoma, breast cancer | Not specified | Structural modifications needed |

| 5o (related derivative) | Potent anti-cancer activity | MDA-MB-231, A549, HEPG2 | 15 | Enhanced cytotoxicity observed |

| 2-amino-5-bromo derivatives | Antiviral activity | Various viral strains | Close to toxicity threshold | Requires further investigation |

Scientific Research Applications

Synthesis of Pharmaceuticals

6-(Bromomethyl)pyridin-2-amine hydrobromide is a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing compounds targeting neurological disorders and other therapeutic areas. For example, research has identified analogs that exhibit improved pharmacotherapeutic properties, enhancing the efficacy of treatments for conditions such as prion diseases .

Organic Synthesis

This compound is extensively used in organic chemistry for introducing bromomethyl groups into pyridine derivatives. Such modifications expand the versatility of synthetic pathways, allowing chemists to create diverse chemical entities with potential biological activity .

Development of Agrochemicals

In agrochemical research, this compound contributes to the formulation of new pesticides and herbicides. Its reactivity allows for the development of compounds that can effectively control agricultural pests while minimizing environmental impact .

Material Science

The compound is also utilized in material science for producing specialized polymers and materials. Its unique properties can enhance the performance and durability of these materials, making them suitable for various industrial applications .

Research in Chemical Biology

In chemical biology, this compound aids in studying biological interactions. It serves as a precursor for developing probes that facilitate advancements in medicinal chemistry and understanding complex biological systems .

Case Study 1: Pharmaceutical Development

A study focused on developing new 2-amino-thiazole derivatives highlighted the use of this compound as an intermediate. The synthesized compounds demonstrated improved potency against neurodegenerative conditions, showcasing the compound's role in enhancing drug efficacy while retaining favorable pharmacokinetic properties .

Case Study 2: Agrochemical Innovation

Research into new agrochemical formulations utilized this compound to create novel herbicides with enhanced effectiveness against resistant weed species. The study reported significant improvements in crop yield and reduced chemical runoff into waterways .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for neurological agents | Improved analogs showed enhanced brain exposure |

| Organic Synthesis | Bromomethyl group introduction | Expanded synthetic pathways for diverse compounds |

| Agrochemicals | Development of new pesticides | Increased efficacy against resistant pests |

| Material Science | Production of advanced polymers | Enhanced durability and performance |

| Chemical Biology | Probes for biological system studies | Facilitated advancements in medicinal chemistry |

Comparison with Similar Compounds

Key Properties :

- Storage : Recommended at low temperatures (-20°C) to maintain stability.

- Solubility: Limited data, but similar brominated pyridines are often soluble in polar aprotic solvents like DMSO or methanol .

Comparison with Structurally Similar Compounds

5-Bromo-6-methylpyridin-2-amine

- CAS : 42753-71-9 | Molecular Formula : C₆H₇BrN₂ | MW : 188.05 g/mol .

- Structural Difference : The bromine and methyl groups are adjacent (positions 5 and 6) compared to the bromomethyl substitution in the target compound.

- Applications : Acts as a precursor in heterocyclic chemistry. Its antimicrobial activity is reported in Schiff base derivatives .

- Research Findings : Derivatives of this compound exhibit inhibitory effects on Staphylococcus aureus and Escherichia coli in vitro, influenced by substituents and solvent choice .

6-Bromo-2-fluoropyridin-3-amine

- CAS : 850220-97-2 | Molecular Formula : C₅H₄BrFN₂ | MW : 205.00 g/mol .

- Structural Difference : Contains a fluorine atom at position 2 and a bromine at position 6, altering electronic properties compared to the bromomethyl group.

- Reactivity : Fluorine’s electronegativity increases the ring’s electron deficiency, enhancing susceptibility to nucleophilic substitution.

- Applications : Used in medicinal chemistry for fluorinated drug candidates.

6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide

- CAS : 52853-40-4 | Molecular Formula : C₇H₈Br₂N₆ | MW : 335.99 g/mol .

- Structural Difference : A pteridine ring system with bromomethyl and diamine groups, more complex than the pyridine backbone of the target compound.

- Applications : Critical in synthesizing methotrexate (a chemotherapy agent) and pteridine reductase inhibitors .

- Research Findings : Optimized alkylation reactions with this compound yield methotrexate derivatives with improved antirheumatic activity .

Comparative Analysis of Key Features

6-(Bromomethyl)pyridin-2-amine Hydrobromide

Positional Isomers and Bioactivity

- 4-Bromo-6-methylpyridin-2-amine (CAS: Not specified): A positional isomer with bromine at position 4. Its electronic profile may favor different reaction pathways compared to the 6-bromo isomer .

- Antimicrobial Activity : Bromine’s position significantly impacts bioactivity; 5-bromo derivatives show stronger inhibition than 6-bromo analogs due to steric and electronic effects .

Preparation Methods

Bromination of 6-Methylpyridin-2-amine

One common approach involves the bromination of 6-methylpyridin-2-amine to introduce the bromomethyl group at the 6-position, followed by formation of the hydrobromide salt.

- Reaction conditions: The bromination typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of triphenylphosphine or other catalysts under low temperatures to avoid over-bromination or side reactions.

- Solvents: Organic solvents such as tetracol phenixin or alcohol/water mixtures are employed.

- Yields and Purity: Yields are generally high, with purity exceeding 95%, allowing for direct use in subsequent reactions without further purification.

- Notes: The nature of substituents on the pyridine ring affects the yield, with electron-donating groups decreasing the yield slightly.

Hydrolysis of 6-Bromo-2-pyridinecarboxamide

A well-documented industrially viable method involves hydrolyzing 6-bromo-2-pyridinecarboxamide with hydrobromic acid to yield 6-(bromomethyl)pyridin-2-amine hydrobromide.

- Procedure:

- Sodium hypobromite is prepared by adding liquid bromine dropwise to a sodium hydroxide solution at low temperature (-5 to 0°C).

- 6-Bromo-2-pyridinecarboxamide is then added to this solution and reacted at 60-70°C for 0.5 to 1 hour.

- The product precipitates upon cooling and is isolated by filtration.

- Recrystallization from petroleum ether yields the pure compound.

- Yields: Approximately 53-54% yield with melting point 88-89°C and purity around 99% by HPLC analysis.

- Advantages: This method uses relatively accessible starting materials and mild conditions suitable for scale-up.

- Limitations: Raw materials such as 6-bromo-2-pyridinecarboxamide may be costly or less readily available, impacting overall cost-effectiveness.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

- The hydrolysis method using sodium hypobromite is well-documented with reproducible yields and high purity, making it a preferred choice in industrial settings.

- Bromination with NBS is mild and selective but requires careful control of reaction conditions to avoid side reactions such as dehydrobromination or over-bromination.

- The ammonification method is less practical due to harsh conditions and availability of starting materials.

- Advances in catalysis and solvent systems (e.g., acidic molecular sieves, biphasic systems) improve selectivity and yield in bromomethylation reactions.

- Purity assessments by HPLC and melting point determinations are standard for product validation.

- The choice of method depends on scale, cost, availability of raw materials, and desired purity.

Q & A

Q. What are the standard synthetic routes for preparing 6-(bromomethyl)pyridin-2-amine hydrobromide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of pyridine derivatives using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., AlBr₃). For example, bromination of 4,6-dimethylpyridin-2-amine under controlled temperatures (55°C) in anhydrous DMA with N₂ atmosphere yields brominated intermediates . Optimization requires adjusting solvent polarity (e.g., DMA for solubility), reaction time (e.g., 3 days for completion), and stoichiometric ratios (e.g., 1.08 mmol substrate to 1.38 mmol brominating agent) to minimize side products . Post-synthesis, quenching with triethylamine (Et₃N) and water ensures neutralization of excess HBr .

Q. How can researchers purify and characterize this compound to ensure high purity?

Purification often involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Characterization requires a combination of techniques:

- NMR : Confirm bromomethyl (-CH₂Br) and amine (-NH₂) groups via ¹H (δ 4.5–5.0 ppm for -CH₂Br) and ¹³C NMR (δ 30–35 ppm for C-Br).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 249.97 for C₆H₈Br₂N₂).

- Elemental Analysis : Validate Br and N content (±0.3% deviation) .

Q. What are the stability considerations for storing and handling this compound in laboratory settings?

The compound is hygroscopic and light-sensitive. Store under inert gas (N₂ or Ar) at 4°C in amber glass vials. Decomposition occurs above 210°C, releasing HBr gas. Stability tests under varying humidity (20–80% RH) and temperature (25–40°C) show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights exist?

The bromomethyl group acts as an electrophilic site for nucleophilic substitution or transition metal-catalyzed coupling. In Suzuki reactions, Pd(PPh₃)₄ facilitates C-C bond formation with arylboronic acids, yielding biaryl derivatives. Kinetic studies reveal a second-order dependence on Pd catalyst concentration, suggesting oxidative addition as the rate-limiting step . Competing pathways (e.g., β-hydride elimination) are suppressed using bulky ligands like XPhos .

Q. What advanced structural analysis techniques are critical for studying this compound’s solid-state properties?

- Single-Crystal X-ray Diffraction : Monoclinic crystal system (space group P 1 21/c 1) with unit cell parameters a = 6.583 Å, b = 10.234 Å, c = 14.567 Å. Intermolecular N-H···Br hydrogen bonds stabilize the lattice .

- DFT Calculations : Optimized geometries (B3LYP/6-31G*) correlate with experimental bond lengths (C-Br: 1.93 Å) and angles (C-C-Br: 109.5°) .

Q. How can researchers investigate the compound’s biological activity, particularly its interaction with enzymes or receptors?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., FITC-labeled casein). IC₅₀ values are determined via dose-response curves.

- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. The bromomethyl group enhances hydrophobic interactions with residues like Leu694 .

Q. What computational methods are employed to predict the compound’s reactivity and electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.